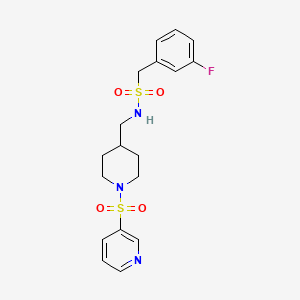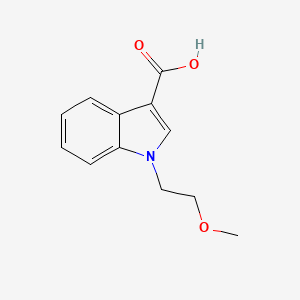![molecular formula C20H22N2O5S2 B2965229 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899959-52-5](/img/structure/B2965229.png)
2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intrinsically Conductive Polymers
A study by Tanaka and Yamashita (1997) explored the preparation and characterization of mixed trimers, including aromatic heterocycles and nonclassical thiophene with pyrazine-dihydropyrazine redox systems. These compounds demonstrated significantly lower optical and electrochemical energy gaps, with one pyrrole derivative showing a 1000 nm red shift of the absorption band, indicating potential applications in intrinsically conductive polymers (Tanaka & Yamashita, 1997).
Antiviral Evaluations
Research by Sayed and Ali (2007) synthesized derivatives via reactions with various nucleophiles for antiviral evaluations. The compounds formed, including pyrimidine and thiazolopyrimidine derivatives, served as precursors for further chemical transformations, highlighting the compound's versatility in synthesizing bioactive molecules (Sayed & Ali, 2007).
Electrochromic Materials
Zhao et al. (2014) synthesized novel monomers and corresponding polymers with potential applications in NIR electrochromic devices. The polymers exhibited high coloration efficiency and fast response times, demonstrating the compound's relevance in developing electrochromic materials (Zhao et al., 2014).
Organic Light Emitting Devices (OLEDs)
A study by Zhao et al. (2004) synthesized 2,5-di(aryleneethynyl)pyrazine derivatives, demonstrating their potential use in OLEDs through significant enhancements in external quantum efficiencies. The electron-transporting properties of the pyrazine system were highlighted, suggesting applications in the development of efficient OLED materials (Zhao et al., 2004).
Zinc Azaphthalocyanines for Singlet Oxygen Production
Research by Mørkved et al. (2009) and Mørkved et al. (2013) explored the synthesis of zinc azaphthalocyanines with peripheral thiophen-2-yl substituents, focusing on their applications in singlet oxygen production. These compounds showed red-shifted UV–Vis Q-bands and substantial singlet oxygen quantum yields, indicating potential use in photodynamic therapy and as photosensitizers (Mørkved et al., 2009; Mørkved et al., 2013).
Antibacterial Activity
Shehab et al. (2018) synthesized novel pyrimidine-2-thiol and related derivatives, demonstrating potent anti-inflammatory and antioxidant activities. These findings suggest the compound's utility in developing new antibacterial agents with improved efficacy (Shehab et al., 2018).
Propriétés
IUPAC Name |
2-thiophen-2-ylsulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-16-12-14(13-17(26-2)20(16)27-3)19-15-6-4-8-21(15)9-10-22(19)29(23,24)18-7-5-11-28-18/h4-8,11-13,19H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRBKCZFVEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

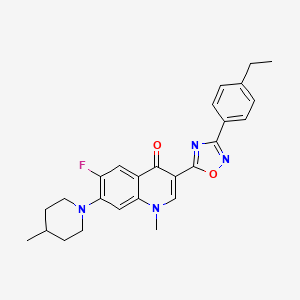
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)
![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)
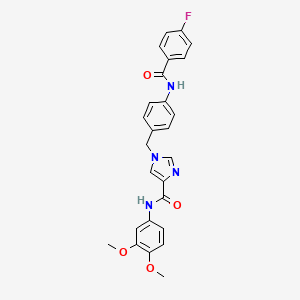
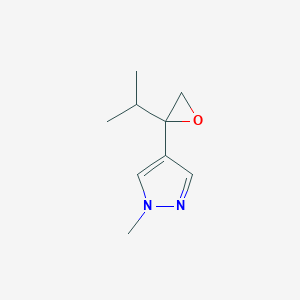
![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)
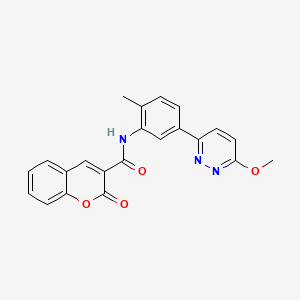
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
